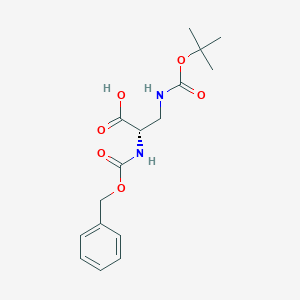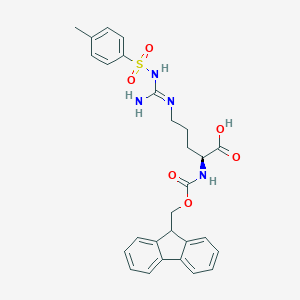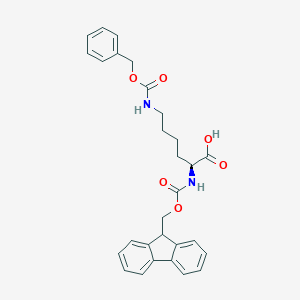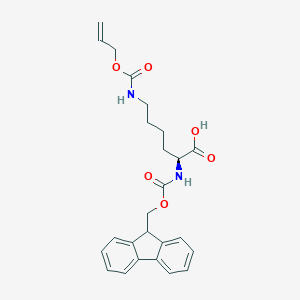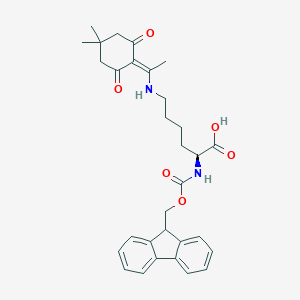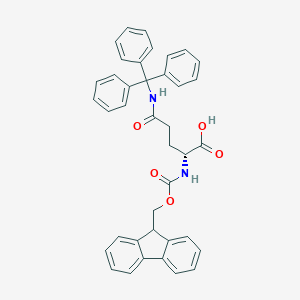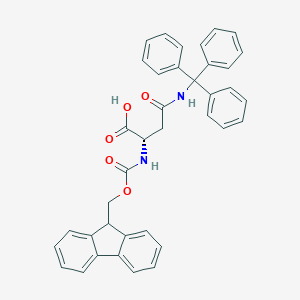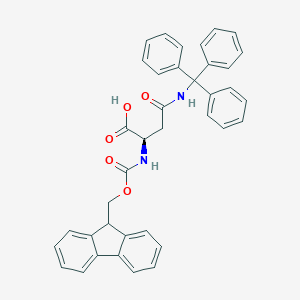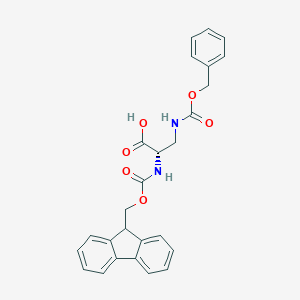
Boc-D-Arg(NO2)-OH
Descripción general
Descripción
Boc-D-Arg(NO2)-OH, also known as N-alpha-Boc-Ng-nitro-D-arginine, is a compound with the molecular formula C11H21N5O6 . It is commonly used in peptide synthesis .
Molecular Structure Analysis
The molecular structure of Boc-D-Arg(NO2)-OH is represented by the formula C11H21N5O6. It has a molecular weight of 319.31 .Chemical Reactions Analysis
Boc-D-Arg(NO2)-OH is used in Boc solid-phase peptide synthesis . The specific reactions it undergoes would depend on the other compounds present in the reaction.Aplicaciones Científicas De Investigación
Fluorescent Derivatives for Protonation Studies : A derivative of arginine, Boc-Arg(Nap)-OH, which has a fluorescent side-chain, was developed for studying the protonation states of the arginine side-chain. This derivative shows promise for understanding arginine behavior in different environments and could be applied in peptide synthesis and biochemistry research (Marshall et al., 2019).
Peptide Synthesis and Structural Modification : A study on organotin(IV) complexes with Nα-t-Boc-L-Arginine and other arginine derivatives highlighted their potential in synthesizing structurally modified peptides. These complexes were also investigated for their cytotoxic activity, demonstrating potential applications in biomedical research (Girasolo et al., 2010).
Protective Groups in Peptide Synthesis : Research on new protective groups for peptide synthesis, including the use of 2-(1-adamantyl)-propanol-2 esters, involved studying the application of Boc-Phe-Arg(NO2)-Phe-Pro-OAdp. This study contributes to the field of peptide chemistry, particularly in the development of new synthetic methodologies (Mutulis et al., 2009).
Photocatalysis Research : Studies on photocatalysts like N-doped (BiO)2CO3 (N-BOC) have shown applications in air cleaning through visible light photocatalytic removal of NO. This area of research is important for environmental chemistry and pollution control (Dong et al., 2013).
Mechanized Peptide Synthesis : The use of Boc-L-Pro-L-Val-L-Lys[Z(p-NO2)]-L-Val-L-Tyr(Dnp)-L-Pro-OBzr1 in mechanized peptide synthesis highlights the role of Boc-D-Arg(NO2)-OH derivatives in developing automated methods for peptide production. This is significant for the large-scale synthesis of peptides (Stern et al., 1977).
Thrombin Inhibition Study : The compound Boc-D-Phe-Pro-Arg-OMe, containing a structure related to Boc-D-Arg(NO2)-OH, was used in a study to understand the binding mechanisms with human thrombin. This has implications in medicinal chemistry, particularly in the design of thrombin inhibitors (Nienaber et al., 1996).
Color Development in Tanning Reactions : A study on the tanning reactions of dihydroxyacetone with free and protected basic amino acids, including Boc-Arg-OH, provided insights into the cosmetic chemistry of sunless tanning products. This research is relevant for the development of new cosmetic formulations (Sun et al., 2022).
Propiedades
IUPAC Name |
(2R)-5-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5O6/c1-11(2,3)22-10(19)14-7(8(17)18)5-4-6-13-9(12)15-16(20)21/h7H,4-6H2,1-3H3,(H,14,19)(H,17,18)(H3,12,13,15)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSSOVRIEPAIMP-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCN=C(N)N[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427410 | |
| Record name | Boc-D-Arg(NO2)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Arg(NO2)-OH | |
CAS RN |
50913-12-7 | |
| Record name | Boc-D-Arg(NO2)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-D-Nitroarginine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q358K64GP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



